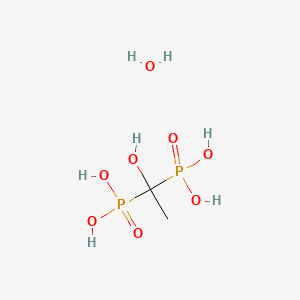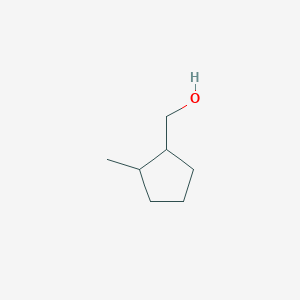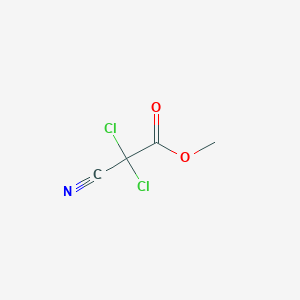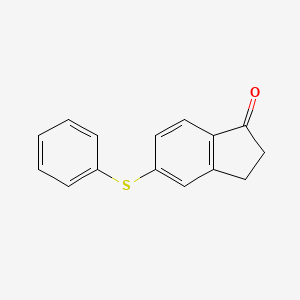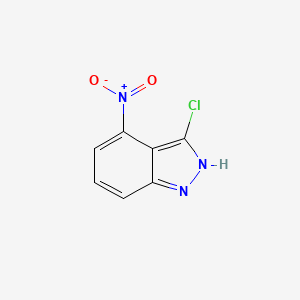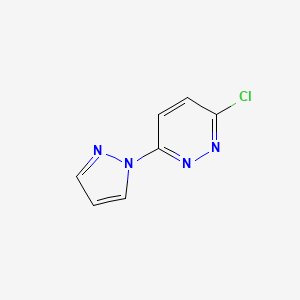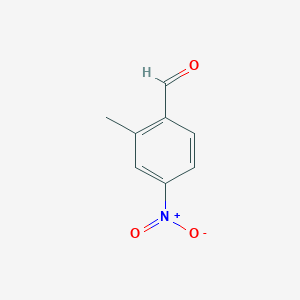
2-甲基-4-硝基苯甲醛
描述
2-Methyl-4-nitrobenzaldehyde is an organic compound with the molecular formula C8H7NO3 and a molecular weight of 165.15 . It is typically stored under an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
New approaches to the synthesis of 2-nitrobenzaldehyde have been reported, which involve the formation and selective isomer separation of 2-nitrophenyl-1,3-dioxolane and further hydrolysis . This route uses the same acidic heterogeneous catalyst for 1,3-dioxolane formation and hydrolysis, and it can be recycled several times without loss of efficiency .
Molecular Structure Analysis
The molecular structure of 2-Methyl-4-nitrobenzaldehyde can be represented by the InChI code 1S/C8H7NO3/c1-6-4-8 (9 (11)12)3-2-7 (6)5-10/h2-5H,1H3 .
Chemical Reactions Analysis
The Wittig reaction, a common technique used for the stereoselective preparation of alkenes, can be used to form products from the reaction of an aldehyde or ketone and a “Wittig reagent” (a triphenylphosphonium ylide) . In a specific experiment, methyl (2E)-3-(2-nitrophenyl)acrylate and triphenylphosphine oxide were formed from the reaction of 2-nitrobenzaldehyde and methyl (triphenylphosphoranylidene) acetate .
Physical And Chemical Properties Analysis
2-Methyl-4-nitrobenzaldehyde is a solid substance with a predicted density of 1.278±0.06 g/cm3 . It is typically stored under an inert atmosphere at temperatures between 2-8°C .
科学研究应用
- Thiazole-based Schiff base compounds
- Scientific Field : Medicinal Chemistry
- Application Summary : Thiazole-based Schiff base compounds have significant pharmacological potential. They can modulate the activity of many enzymes involved in metabolism .
- Methods of Application : Conventional and green approaches using ZnO nanoparticles as a catalyst were used to synthesize these compounds .
- Results : The synthesized compounds showed moderate to high antibacterial and antioxidant activities. Compound 11 was found to be a promising antibacterial therapeutics agent against E. coli, whereas compounds 7 and 9 were found to be promising antioxidant agents .
-
2-Methoxy-4-nitrobenzaldehyde
- Scientific Field : Various
- Application Summary : This compound is used in various fields such as Analytical Chemistry, Cell Culture & Analysis, Chemistry & Synthesis, Clinical & Diagnostics, Environmental & Cannabis Testing, Food & Beverage Testing & Manufacturing, Genomics, Materials Science & Engineering, Microbiological Testing, mRNA Development & Manufacturing, Pharma & Biopharma Manufacturing, Protein Biology, and Research & Disease Areas .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results : The specific results or outcomes obtained are not provided in the source .
-
4-Nitrobenzaldehyde
- Scientific Field : Organic Chemistry
- Application Summary : 4-Nitrobenzaldehyde was used in the preparation of homoallylic alcohols. It was also used to develop and evaluate a series of tripeptide organocatalysts .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results : The specific results or outcomes obtained are not provided in the source .
-
2-Methoxy-4-nitrobenzaldehyde
- Scientific Field : Various
- Application Summary : This compound is used in various fields such as Analytical Chemistry, Cell Culture & Analysis, Chemistry & Synthesis, Clinical & Diagnostics, Environmental & Cannabis Testing, Food & Beverage Testing & Manufacturing, Genomics, Materials Science & Engineering, Microbiological Testing, mRNA Development & Manufacturing, Pharma & Biopharma Manufacturing, Protein Biology, and Research & Disease Areas .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results : The specific results or outcomes obtained are not provided in the source .
-
4-Nitrobenzaldehyde
- Scientific Field : Organic Chemistry
- Application Summary : 4-Nitrobenzaldehyde was used in the preparation of homoallylic alcohols. It was also used to develop and evaluate a series of tripeptide organocatalysts .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results : The specific results or outcomes obtained are not provided in the source .
安全和危害
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, skin irritation, serious eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .
属性
IUPAC Name |
2-methyl-4-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c1-6-4-8(9(11)12)3-2-7(6)5-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYHLWYCYBVEMBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60505824 | |
| Record name | 2-Methyl-4-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60505824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-nitrobenzaldehyde | |
CAS RN |
72005-84-6 | |
| Record name | 2-Methyl-4-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60505824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

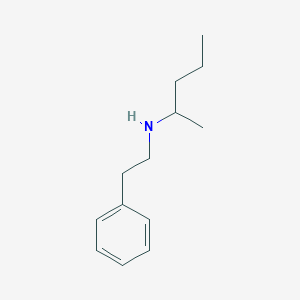

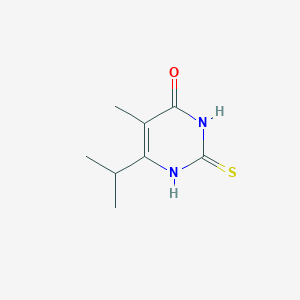
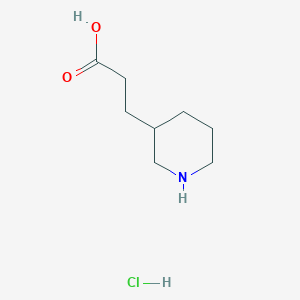
![1,3-Dibromoimidazo[1,5-a]pyridine](/img/structure/B1367101.png)

